molecular formula C4H7LiO2 B1604037 Lithium isobutyrate CAS No. 25179-23-1

Lithium isobutyrate

Cat. No.: B1604037
CAS No.: 25179-23-1
M. Wt: 94.1 g/mol
InChI Key: IIDVGIFOWJJSIJ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Lithium isobutyrate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase) . GSK-3 is a key enzyme involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. IMPase is involved in the phosphatidylinositol signaling pathway, which plays a crucial role in cell communication .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Lithium administration alters the functionality of these subunits, especially the equilibrium between active and inactive subunits, thus likely correcting the dopamine dysregulation .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has an extremely narrow therapeutic window, which makes therapeutic drug monitoring necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse. Lithium enhances the activity of BDNF, a key bridge between affective and neurodegenerative disorders . It also improves mitochondrial respiration in neural precursor cells . Furthermore, lithium has been shown to have neuroprotective properties, related to its modulation of nerve growth factors, inflammation, mitochondrial function, oxidative stress, and programmed cell death mechanisms such as autophagy and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards, as it accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium isobutyrate can be synthesized through the reaction of isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where isobutyric acid is neutralized by lithium hydroxide to form this compound and water:

C4H8O2+LiOHC4H7LiO2+H2O\text{C}_4\text{H}_8\text{O}_2 + \text{LiOH} \rightarrow \text{C}_4\text{H}_7\text{LiO}_2 + \text{H}_2\text{O} C4​H8​O2​+LiOH→C4​H7​LiO2​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting isobutyric acid with lithium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified through crystallization:

C4H8O2+Li2CO32C4H7LiO2+CO2+H2O\text{C}_4\text{H}_8\text{O}_2 + \text{Li}_2\text{CO}_3 \rightarrow 2\text{C}_4\text{H}_7\text{LiO}_2 + \text{CO}_2 + \text{H}_2\text{O} C4​H8​O2​+Li2​CO3​→2C4​H7​LiO2​+CO2​+H2​O

Chemical Reactions Analysis

Types of Reactions

Lithium isobutyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium acetate and carbon dioxide.

    Reduction: It can be reduced to form isobutyraldehyde and lithium hydroxide.

    Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed

    Oxidation: Lithium acetate and carbon dioxide.

    Reduction: Isobutyraldehyde and lithium hydroxide.

    Substitution: Corresponding metal isobutyrates.

Scientific Research Applications

Lithium isobutyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of lithium’s role in mood stabilization and neuroprotection.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: Similar in structure but with different chemical properties and applications.

    Lithium propionate: Another lithium carboxylate with distinct uses in organic synthesis.

    Lithium butyrate: Similar in structure but with a longer carbon chain.

Uniqueness

Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its branched-chain structure differentiates it from other linear lithium carboxylates, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

lithium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVGIFOWJJSIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635408
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25179-23-1
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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